molecular formula C19H22N10O B2443901 2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2190365-67-2

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2443901
CAS RN: 2190365-67-2
M. Wt: 406.454
InChI Key: PASKHZBOJAGHAM-UHFFFAOYSA-N
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Description

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C19H22N10O and its molecular weight is 406.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in inhibiting the growth of cancer cells and the activity of 5-lipoxygenase, which is an enzyme involved in inflammation (Rahmouni et al., 2016).

  • Antibacterial Agents : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has led to the development of compounds with significant antibacterial properties. These compounds were synthesized for their potential use as antibacterial agents, demonstrating the capability of related chemical structures to combat bacterial infections (Azab, Youssef, & El-Bordany, 2013).

  • Antiproliferative Activity : A series of pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and assessed for their antiproliferative effect against human cancer cell lines. Some compounds in this series exhibited good activity, suggesting potential anticancer applications (Mallesha et al., 2012).

  • Heterocyclic Systems Synthesis : Research into the preparation of heterocyclic systems has introduced new methods for synthesizing fused pyrimidinones from heterocyclic α-amino compounds. This research provides insights into the versatility of related chemical structures in synthesizing a wide range of heterocyclic compounds (Stanovnik et al., 1990).

Molecular Docking and Screening

  • Molecular Docking Studies : Novel pyridine and fused pyridine derivatives have been prepared and subjected to molecular docking screenings towards specific target proteins. These studies aim to predict the interaction between these compounds and target proteins, providing valuable insights into the potential biological activities of these molecules (Flefel et al., 2018).

properties

IUPAC Name

2-[[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N10O/c1-13-23-18-15(9-21-26(18)2)19(24-13)27-7-5-14(6-8-27)10-28-17(30)4-3-16(25-28)29-12-20-11-22-29/h3-4,9,11-12,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASKHZBOJAGHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

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